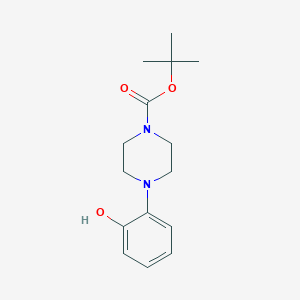
Dietilmetoxiborano
Descripción general
Descripción
Diethylmethoxyborane is an organoboron compound with the chemical formula C5H13BO. It is a colorless to yellowish transparent liquid that is pyrophoric, meaning it can ignite spontaneously in air. This compound is primarily used as a reducing agent in organic synthesis, particularly in the reduction of hydroxyketones to diols and in the synthesis of various pharmaceuticals .
Aplicaciones Científicas De Investigación
Diethylmethoxyborane has a wide range of applications in scientific research:
Biology: It is involved in the synthesis of various biologically active compounds, including antibiotics.
Medicine: It plays a role in the synthesis of statins, which are used to lower cholesterol levels in the blood.
Industry: It is used in the production of adhesives and in the modification of low surface energy plastics.
Mecanismo De Acción
Target of Action
Diethylmethoxyborane (DEMB) is primarily used as a reducing agent in organic synthesis . Its primary targets are molecules that can be reduced, such as carbonyl compounds, imines, and others .
Mode of Action
DEMB interacts with its targets by donating electrons, thereby reducing the target molecules . This interaction results in the conversion of the target molecules to their reduced forms .
Biochemical Pathways
DEMB is involved in various biochemical pathways, including the reduction of carbonyl compounds to alcohols, the reduction of imines to amines, and others . The downstream effects of these reactions depend on the specific pathway and the molecules involved.
Result of Action
The result of DEMB’s action is the reduction of target molecules, leading to changes at the molecular and cellular levels . For example, the reduction of a carbonyl compound by DEMB results in the formation of an alcohol .
Action Environment
The action, efficacy, and stability of DEMB can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of DEMB . Additionally, the reaction conditions, such as temperature and pH, can also affect the action of DEMB .
Análisis Bioquímico
Biochemical Properties
Diethylmethoxyborane is involved in several biochemical reactions. It acts as a reactant in the synthesis of carba-furanose sugars, the ring-opening metathesis polymerization, and vinyl insertion polymerization
Molecular Mechanism
It is known to participate in various chemical reactions as a reducing agent
Temporal Effects in Laboratory Settings
It is known to be a liquid at room temperature with a density of 0.761 g/mL .
Metabolic Pathways
It is known to participate in various chemical reactions as a reducing agent
Métodos De Preparación
Diethylmethoxyborane can be synthesized through several methods. One common synthetic route involves the reaction of diethylborane with methanol. The reaction is typically carried out under an inert atmosphere to prevent oxidation and is often performed at low temperatures to control the reaction rate. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
Diethylmethoxyborane undergoes several types of chemical reactions, including:
Reduction: It is widely used as a reducing agent. For example, it can reduce hydroxyketones to diols. .
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups under specific conditions.
Coupling Reactions: It is used in the synthesis of boronic acid esters from organolithium agents, which are crucial intermediates in Suzuki coupling reactions.
Common reagents used in these reactions include sodium borohydride and organolithium compounds. The major products formed from these reactions are typically diols, boronic acid esters, and other reduced organic compounds .
Comparación Con Compuestos Similares
Diethylmethoxyborane can be compared with other organoboron compounds such as:
Diethylhydroxyborane: Similar in structure but contains a hydroxy group instead of a methoxy group.
Trimethoxyborane: Contains three methoxy groups and is used in different types of organic synthesis reactions.
Methoxydiethylborane: Another similar compound with slight variations in its chemical structure and reactivity.
Diethylmethoxyborane is unique due to its specific reactivity and selectivity in reducing hydroxyketones to diols and its applications in the synthesis of pharmaceuticals and other complex organic molecules .
Propiedades
IUPAC Name |
diethyl(methoxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAXEDIWWXCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014679 | |
| Record name | Diethylmethoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-46-8 | |
| Record name | Diethylmethoxyborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borinic acid, B,B-diethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borinic acid, B,B-diethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylmethoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethylmethoxyborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxydiethylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORINIC ACID, B,B-DIETHYL-, METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AH40D7L25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















